4-(4-Fluorobenzyl)morpholine-2-carboxylic acid
Overview
Description
4-(4-Fluorobenzyl)morpholine-2-carboxylic acid is a chemical compound with the molecular formula C12H14FNO3 and a molecular weight of 239.24 g/mol . This compound features a morpholine ring substituted with a 4-fluorobenzyl group and a carboxylic acid group, making it an interesting subject for various chemical and pharmaceutical studies.
Scientific Research Applications
4-(4-Fluorobenzyl)morpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
When handling 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Preparation Methods
The synthesis of 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with morpholine in the presence of a base, followed by carboxylation of the resulting intermediate . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(4-Fluorobenzyl)morpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the morpholine ring and carboxylic acid group contribute to its overall chemical stability and reactivity .
Comparison with Similar Compounds
4-(4-Fluorobenzyl)morpholine-2-carboxylic acid can be compared with other similar compounds, such as:
4-(4-Chlorobenzyl)morpholine-2-carboxylic acid: This compound features a chlorobenzyl group instead of a fluorobenzyl group, which can result in different chemical and biological properties.
4-(4-Methylbenzyl)morpholine-2-carboxylic acid: The presence of a methyl group instead of a fluorine atom can significantly alter the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]morpholine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-3-1-9(2-4-10)7-14-5-6-17-11(8-14)12(15)16/h1-4,11H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPARCGMIZYMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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